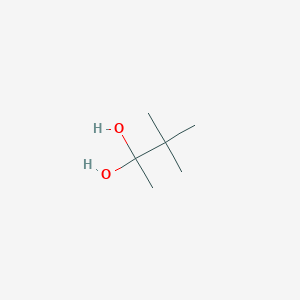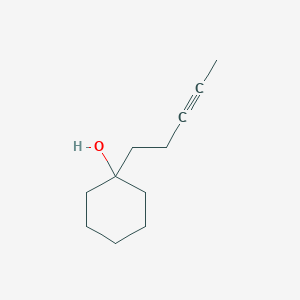
1-(Pent-3-yn-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pent-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H18O. It consists of a cyclohexane ring substituted with a hydroxyl group and a pent-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines an alkyne and a cyclohexanol moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pent-3-yn-1-yl)cyclohexan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with pent-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pent-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-(Pent-3-yn-1-yl)cyclohexanone.
Reduction: 1-(Pent-3-en-1-yl)cyclohexan-1-ol or 1-(Pent-3-yl)cyclohexan-1-ol.
Substitution: 1-(Pent-3-yn-1-yl)cyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(Pent-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pent-3-yn-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Pent-3-en-1-yl)cyclohexan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
1-(Pent-3-yl)cyclohexan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
1-(Pent-3-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
184906-57-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-pent-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-5-8-11(12)9-6-4-7-10-11/h12H,4-10H2,1H3 |
Clave InChI |
FXHDPZDHMDMOOE-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


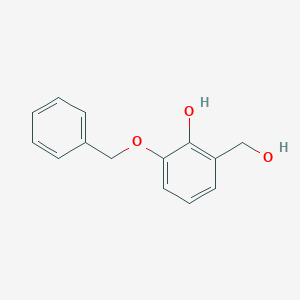
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
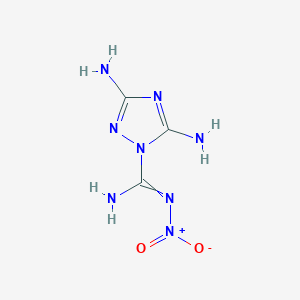
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
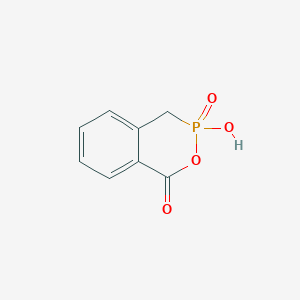
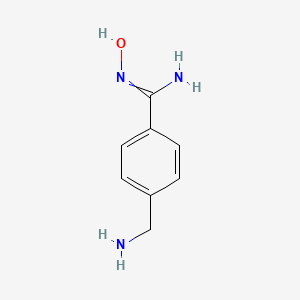
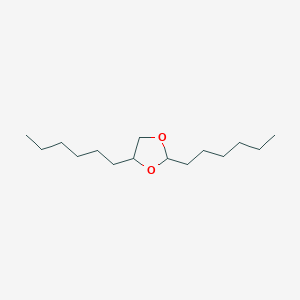
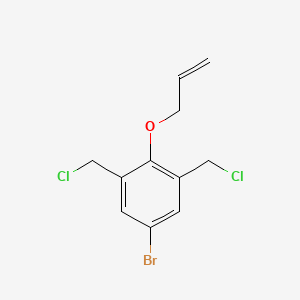
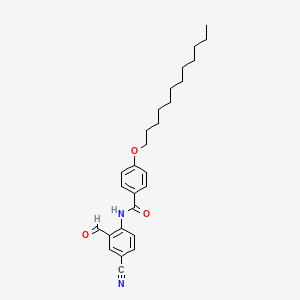
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
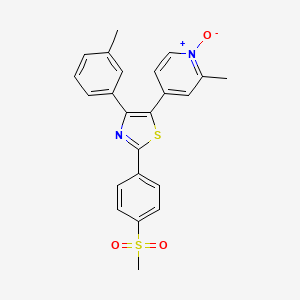
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
